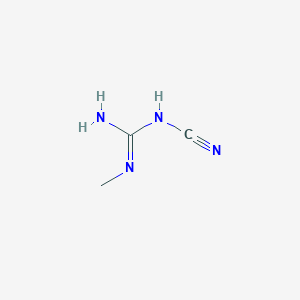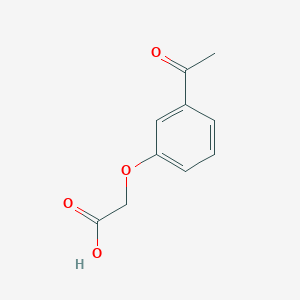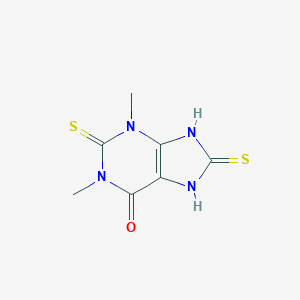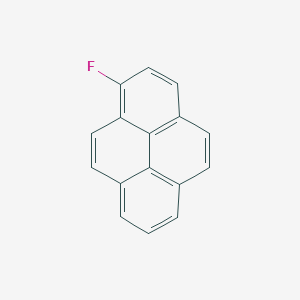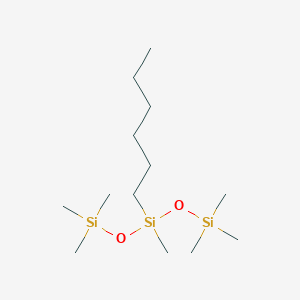
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is a silicone-based surfactant that has gained significant attention in the scientific community due to its unique properties. It is widely used in various research applications, including biological and environmental sciences.
Mecanismo De Acción
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- works by reducing the surface tension of water. It forms a monolayer on the surface of water, which reduces the interfacial tension between water and other substances. This property makes it an effective surfactant in various research applications.
Efectos Bioquímicos Y Fisiológicos
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has no known biochemical or physiological effects. It is considered to be non-toxic and non-irritating to the skin and eyes. However, it is recommended to handle trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- with care and to follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has several advantages for lab experiments. It is a stable and inert compound that does not react with other molecules. It is also easy to handle and can be used in a wide range of research applications. However, trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has some limitations. It is not suitable for use in acidic or basic solutions, as it can break down under extreme pH conditions. It is also not suitable for use in high-temperature environments, as it can decompose at high temperatures.
Direcciones Futuras
There are several future directions for the research and development of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl-. One potential direction is the development of new synthesis methods that can produce trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- on a larger scale and with higher purity. Another direction is the study of its potential applications in drug delivery and medical research. Additionally, the environmental applications of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- can also be further explored, particularly in the development of new oil spill cleanup technologies.
Conclusion
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is a silicone-based surfactant that has a wide range of scientific research applications. It is synthesized using a simple process and has several advantages for lab experiments. Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- works by reducing the surface tension of water and has no known biochemical or physiological effects. There are several future directions for the research and development of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl-, particularly in the areas of drug delivery, medical research, and environmental applications.
Métodos De Síntesis
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is synthesized by the reaction of hexamethyldisiloxane with 1-chlorohexane in the presence of a catalyst. The reaction product is then purified using distillation and recrystallization techniques. The synthesis of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is a relatively simple process and can be performed on a large scale.
Aplicaciones Científicas De Investigación
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has a wide range of scientific research applications. It is commonly used as a surfactant in biological and environmental research. It is used to stabilize protein solutions, enhance the solubility of hydrophobic molecules, and improve the delivery of drugs and other molecules across cell membranes. Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is also used as a dispersing agent in environmental research to suspend and disperse oil spills.
Propiedades
Número CAS |
1873-90-1 |
|---|---|
Nombre del producto |
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- |
Fórmula molecular |
C13H34O2Si3 |
Peso molecular |
306.66 g/mol |
Nombre IUPAC |
hexyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C13H34O2Si3/c1-9-10-11-12-13-18(8,14-16(2,3)4)15-17(5,6)7/h9-13H2,1-8H3 |
Clave InChI |
PNJMJEXVQAFSBS-UHFFFAOYSA-N |
SMILES |
CCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
CCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Otros números CAS |
1873-90-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



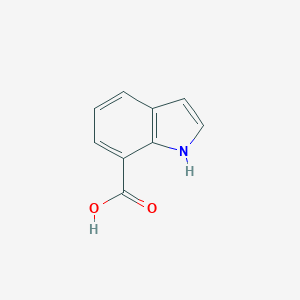
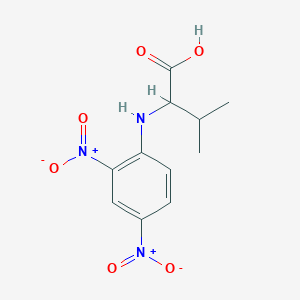
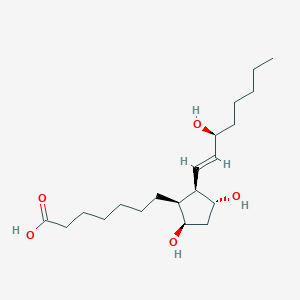
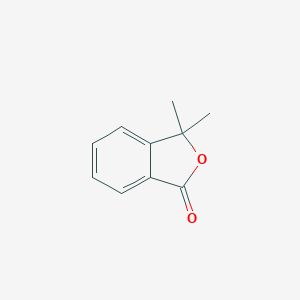
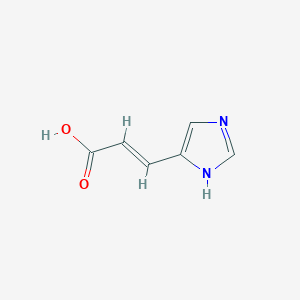
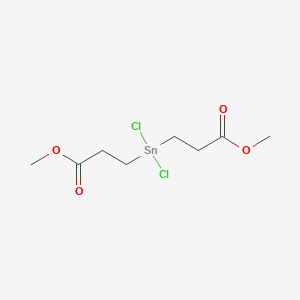
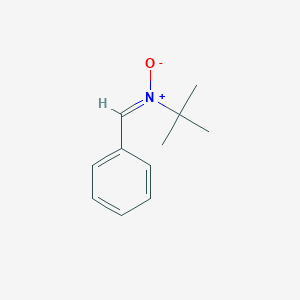
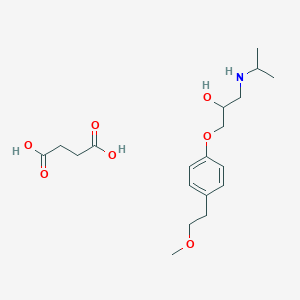
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)
